molecular formula C23H25NO2 B2874852 N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide CAS No. 1351587-19-3

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2874852
CAS No.: 1351587-19-3
M. Wt: 347.458
InChI Key: OPQOIJDQCBRXBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of hydroxy, methyl, phenyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride.

    Amidation Reaction: The 2-naphthylacetyl chloride is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid like FeBr3.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide: can be compared with other amides and naphthyl derivatives, such as:

Uniqueness

    Structural Features: The combination of hydroxy, methyl, phenyl, and naphthyl groups in this compound provides unique chemical properties and reactivity.

    Applications: Its specific structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-23(26,15-14-18-8-3-2-4-9-18)17-24-22(25)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,26H,14-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQOIJDQCBRXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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